molecular formula C20H15Br2NO2 B11676494 6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11676494
M. Wt: 461.1 g/mol
InChI Key: AHQHLDVDEVNJHT-UHFFFAOYSA-N
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Description

6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine atoms and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate is then cyclized under acidic conditions to form the quinolinone core.

    Bromination: The final step involves the bromination of the quinolinone core to introduce the bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: shares similarities with other quinolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H15Br2NO2

Molecular Weight

461.1 g/mol

IUPAC Name

6-bromo-4-(5-bromo-2-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H15Br2NO2/c1-25-18-7-6-11(21)8-15(18)14-10-19(24)23-20-13-5-3-2-4-12(13)17(22)9-16(14)20/h2-9,14H,10H2,1H3,(H,23,24)

InChI Key

AHQHLDVDEVNJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br

Origin of Product

United States

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